molecular formula C17H14Cl2O3 B5259766 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-

2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-

Cat. No.: B5259766
M. Wt: 337.2 g/mol
InChI Key: LDCOXBRRMMKHQS-XBXARRHUSA-N
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Description

2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- is a chalcone derivative characterized by a propenone backbone substituted with a 2,4-dichlorophenyl group at the 3-position and a 2,4-dimethoxyphenyl group at the 1-position. Chalcones, or α,β-unsaturated ketones, are key intermediates in flavonoid biosynthesis and exhibit diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . These structural features influence solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-13-6-7-14(17(10-13)22-2)16(20)8-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCOXBRRMMKHQS-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The dichloro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones and their derivatives have garnered significant attention in medicinal chemistry due to their potential biological activities. The specific compound 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl) has been studied for its:

  • Anticancer Activity : Research has indicated that chalcones exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain chalcone derivatives can induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies suggest that chalcones can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies have reported that chalcone derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Material Science Applications

In materials science, chalcone derivatives are utilized for their unique structural properties:

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of chalcones make them suitable for use in OLEDs. Their ability to emit light when electrically stimulated has led to research into their application in display technologies .
  • Photovoltaic Devices : Chalcones have been explored as potential materials for organic solar cells due to their favorable light absorption characteristics and charge transport properties .

Synthesis and Case Studies

The synthesis of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl) can be accomplished through the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions.

Case Study Examples

  • Anticancer Activity :
    • A study by Ezhilarasi et al. (2015) demonstrated that a related chalcone derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was shown to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Activity :
    • Research conducted by Naveen et al. (2016) revealed that another chalcone derivative displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Material Science Application :
    • A study by Kumara et al. (2017) investigated the use of chalcone derivatives in OLED applications, reporting enhanced efficiency compared to traditional materials.

Mechanism of Action

The biological activity of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- is thought to be mediated through its interaction with various molecular targets. These may include enzymes, receptors, and DNA. The presence of electron-withdrawing and electron-donating groups on the phenyl rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Bromine vs. Chlorine : Brominated analogs (e.g., compound 23 in ) exhibit higher molecular weights and distinct halogen bonding, which may alter target specificity .
  • Epoxide Derivatives: Compounds like 1-[3-(2,4-dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone () show divergent reactivity due to the oxiranyl group, making them more suited for chemical synthesis than direct bioactivity .

Physicochemical Properties

Property Target Compound (Inferred) 3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one 3-(3-bromophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one
Melting Point ~120–130°C (estimated) 123–124°C 164–165°C
Solubility Low in water; soluble in DMSO Moderate in polar solvents Low due to bromine
Stability Stable under anhydrous conditions Sensitive to oxidation (phenolic -OH) Stable but light-sensitive

Notes:

  • The hydroxyl group in 4-hydroxyphenyl derivatives (e.g., compound 22 in ) reduces thermal stability compared to the target compound’s methoxy groups .
  • Bromine’s steric effects may elevate melting points, as seen in compound 23 .

Research Implications

The structural versatility of chalcones allows for tuning bioactivity through substituent modification. The target compound’s dichlorophenyl and dimethoxyphenyl groups position it as a candidate for pesticidal development, whereas hydroxylated analogs () are better suited for pharmaceutical research. Further studies should explore its synthetic pathways, stability under environmental conditions, and specific target interactions.

Biological Activity

The compound 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- , also known as a member of the chalcone family, exhibits a variety of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H16_{16}ClO2_2
  • Molecular Weight : 300.78 g/mol
  • CAS Number : 851033-14-2
  • Physical Properties :
    • Density : 1.207 g/cm³
    • Boiling Point : 430.1ºC at 760 mmHg
    • LogP : 4.24470

Synthesis

The synthesis of this chalcone typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions. The general reaction can be summarized as follows:

Aldehyde+KetoneBaseChalcone\text{Aldehyde}+\text{Ketone}\xrightarrow{\text{Base}}\text{Chalcone}

This method allows for the introduction of various substituents on the aromatic rings, which can modulate biological activity.

Antimicrobial Activity

Research indicates that chalcones possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium tuberculosis

In a comparative study, the compound demonstrated an MIC (Minimum Inhibitory Concentration) range of 31.25 to 62.5 µg/mL against standard bacterial strains .

Anticancer Properties

Chalcones are recognized for their potential anticancer effects. The compound has been investigated for its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, it has been shown to:

  • Inhibit cell proliferation.
  • Induce cell cycle arrest in the G2/M phase.
  • Enhance sensitivity to conventional chemotherapeutics like cisplatin .

The biological effects of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Gene Expression : The compound may alter the expression levels of genes associated with cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of chalcone derivatives:

  • A study published in Phytochemistry demonstrated that a series of substituted chalcones exhibited varying degrees of cytotoxicity against different cancer cell lines, with specific compounds showing enhanced activity due to electron-withdrawing groups .
  • Another research article focused on the structure-activity relationship (SAR) of chalcones indicated that substitution patterns significantly influence their biological activity, particularly in terms of anti-inflammatory and anticancer effects .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 31.25 - 62.5 µg/mL against various bacteria
AnticancerInduces apoptosis; inhibits proliferation
Enzyme InhibitionModulates key enzymes involved in cancer pathways

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of 2-Propen-1-one derivatives with dichlorophenyl and dimethoxyphenyl substituents?

A: Synthesis optimization requires precise control of reaction conditions, including:

  • Temperature and pH: Elevated temperatures (70–90°C) and mildly acidic conditions (pH 4–6) enhance condensation reactions between ketones and aldehydes .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic precursors, while ethanol facilitates Claisen-Schmidt condensation with higher yields (~70–80%) .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating pure chalcone derivatives, as evidenced by IR and NMR validation .

Q. Q2: How can researchers mitigate instability or decomposition of this compound during storage?

A: Stability challenges arise from:

  • Hydrolysis susceptibility: The α,β-unsaturated ketone moiety is prone to nucleophilic attack. Store under inert gas (argon) at –20°C in amber vials to prevent moisture and UV degradation .
  • Reactivity with amines: Avoid contact with amines or reducing agents to prevent unintended Michael additions or reductions .

Advanced Research Questions

Q. Q3: What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound in anticancer research?

A: SAR studies should integrate:

  • Substituent positioning: The 2,4-dichlorophenyl group enhances cytotoxicity (IC₅₀ values <10 μM in MCF-7 cells) due to increased lipophilicity and π-π stacking with DNA .

  • Quantitative SAR (QSAR): Use DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gap) with tumor selectivity (TS) and potency-selectivity efficiency (PSE) .

    Substituent PositionTS ValuePSE Value
    2,4-Dimethoxyphenyl8.96.7
    4-Hydroxyphenyl5.23.1
    Data from chalcone analogs in cytotoxicity assays .

Q. Q4: How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?

A: Discrepancies often stem from assay conditions:

  • Redox environment: Use ESR spectroscopy to detect radical scavenging (e.g., DPPH assay at pH 7.4) versus pro-oxidant behavior (e.g., Fenton reaction conditions) .
  • Concentration gradients: Test a range (1–100 μM) to identify biphasic effects, as seen in chalcones with EC₅₀ <20 μM for antioxidant activity but cytotoxicity >50 μM .

Q. Q5: What strategies are effective for designing pro-drug derivatives of this compound targeting anaerobic bacteria?

A: Pro-drug activation relies on:

  • Bioreduction triggers: Incorporate α-halo ketone moieties (e.g., chloro or bromo) cleaved by bacterial ferredoxin reductases in anaerobic environments .
  • Structure optimization: Compare analogs like α-bromo ketones (IC₅₀ 0.5 μg/mL) versus α-fluoro derivatives (IC₅₀ 2.1 μg/mL) to balance stability and activation kinetics .

Q. Q6: How do steric and electronic effects of substituents influence binding to cytochrome P450 enzymes?

A: Computational docking (e.g., AutoDock Vina) reveals:

  • Chlorine atoms: Enhance hydrophobic interactions with CYP3A4 active sites (binding energy ΔG = –9.2 kcal/mol) .
  • Methoxy groups: Reduce metabolic deactivation by sterically hindering CYP-mediated oxidation at the 2,4-positions .

Q. Q7: What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments for E/Z isomers?

A: Combine:

  • NOESY NMR: Detect spatial proximity between dichlorophenyl protons and the β-carbon to confirm E-configuration (cross-peaks at δ 7.2–7.5 ppm) .
  • X-ray crystallography: Resolve absolute configuration, as demonstrated for (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl) analogs .

Safety and Handling

Q. Q8: What are the critical safety protocols for handling this compound in laboratory settings?

A: Adhere to GHS guidelines:

  • PPE: Wear nitrile gloves (tested to EN 374), safety goggles, and N95 masks to prevent dermal/ocular exposure (H315, H319) .
  • Ventilation: Use fume hoods with >0.5 m/s airflow to limit inhalation (H335) and avoid dust formation .

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